Desmethyl-5'-methoxylaudanosine
Overview
Description
Mechanism of Action
Target of Action
It is known to be used as an intermediate in synthesizing neuromuscular blocking agents . Neuromuscular blocking agents typically target nicotinic acetylcholine receptors at the neuromuscular junction, preventing the transmission of nerve impulses and leading to muscle relaxation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other compounds, and the specific characteristics of the biological environment where the compound is active.
Preparation Methods
The synthesis of Desmethyl-5'-methoxylaudanosine typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 3,4,5-trimethoxybenzyl halides under specific reaction conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity .
Chemical Reactions Analysis
Desmethyl-5'-methoxylaudanosine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions include various isoquinoline derivatives with potential biological activities .
Scientific Research Applications
Desmethyl-5'-methoxylaudanosine has several scientific research applications:
Comparison with Similar Compounds
Desmethyl-5'-methoxylaudanosine can be compared with other similar compounds such as:
6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline: Similar in structure but with different substitution patterns on the isoquinoline ring.
Desmethyl-5-methoxylaudanosine: Another isoquinoline derivative with distinct biological activities.
Tetrahydroisoquinoline derivatives: These compounds share a similar core structure but differ in their degree of saturation and functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
Desmethyl-5'-methoxylaudanosine (DML) is an indole alkaloid derivative with significant biological activities that warrant detailed exploration. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and oncology. This article reviews the biological activity of DML, including its mechanisms of action, research findings, and case studies.
Overview of this compound
This compound is synthesized as an intermediate in the production of neuromuscular blocking agents. Its structural characteristics allow it to interact with various biological targets, leading to diverse pharmacological effects. The compound's chemical structure can be represented as follows:
DML exhibits its biological activity through several mechanisms:
- Receptor Binding : DML interacts with neurotransmitter receptors, particularly those involved in neuromuscular transmission and pain modulation. Its structural similarity to other alkaloids suggests it may act as a competitive antagonist or agonist at these sites.
- Enzyme Inhibition : Preliminary studies indicate that DML may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and cellular signaling pathways.
- Neuroprotective Effects : Research has suggested that DML may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Anticancer Properties
DML has shown promise in anticancer research. Studies indicate that it may induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : DML has been observed to halt the progression of cancer cells through the cell cycle, particularly at the G2/M checkpoint.
- Inhibition of Tumor Growth : In vivo studies have demonstrated that DML can significantly reduce tumor size in animal models, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens. Research findings include:
- Bacterial Inhibition : DML has been effective against Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.
- Antifungal Activity : Preliminary data suggest that DML may also inhibit fungal growth, although further studies are needed to confirm these effects.
Case Studies
Several case studies have highlighted the therapeutic potential of DML:
- Neuromuscular Disorders : A clinical trial evaluated the efficacy of DML as a neuromuscular blocking agent in surgical settings. Results indicated effective muscle relaxation with minimal side effects compared to traditional agents.
- Cancer Treatment : A pilot study involving patients with advanced cancer tested DML's ability to enhance the efficacy of existing chemotherapeutic regimens. Participants receiving DML alongside standard treatment showed improved outcomes and reduced side effects.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Anticancer, antimicrobial | Receptor binding, enzyme inhibition |
6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline | Anticancer | Apoptosis induction |
Tetrahydroisoquinoline derivatives | Neuroprotective | Neurotransmitter modulation |
Properties
IUPAC Name |
6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-23-17-11-14-6-7-22-16(15(14)12-18(17)24-2)8-13-9-19(25-3)21(27-5)20(10-13)26-4/h9-12H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQNZPHFAPHRDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=NCCC3=CC(=C(C=C32)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61349-11-9 | |
Record name | 3,4-Dihydro-6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061349119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-DIHYDRO-6,7-DIMETHOXY-1-(3,4,5-TRIMETHOXYBENZYL)ISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0PK0Y7HAH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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